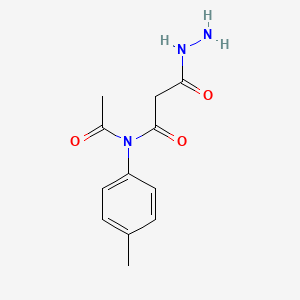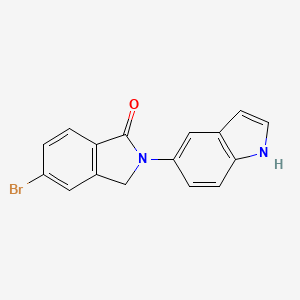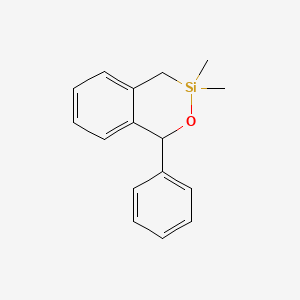![molecular formula C36H50O6 B12604607 1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene CAS No. 917981-30-7](/img/structure/B12604607.png)
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene is an organic compound characterized by its complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically requires a palladium catalyst and a boron reagent, with the reaction conditions carefully controlled to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene involves its interaction with molecular targets through its aromatic and propoxy groups. These interactions can influence various biochemical pathways, potentially leading to changes in enzyme activity or protein function. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3,5-Tripropoxybenzene: Similar in structure but lacks the additional phenyl groups.
2,4,6-Tripropoxy-1,3,5-triazine: Contains a triazine ring instead of a benzene ring.
1,3,5-Tripropoxy-2,4,6-trimethylbenzene: Similar propoxy groups but with methyl groups instead of phenyl groups.
Uniqueness
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene is unique due to its extended aromatic system and multiple propoxy groups, which can enhance its reactivity and potential applications in various fields. This compound’s structure allows for versatile chemical modifications and interactions, making it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
917981-30-7 |
|---|---|
分子式 |
C36H50O6 |
分子量 |
578.8 g/mol |
IUPAC名 |
1,3,5-tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene |
InChI |
InChI=1S/C36H50O6/c1-7-17-37-29-23-31(39-19-9-3)35(32(24-29)40-20-10-4)27-13-15-28(16-14-27)36-33(41-21-11-5)25-30(38-18-8-2)26-34(36)42-22-12-6/h13-16,23-26H,7-12,17-22H2,1-6H3 |
InChIキー |
LGMMDTNCSYCSGK-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C(=C1)OCCC)C2=CC=C(C=C2)C3=C(C=C(C=C3OCCC)OCCC)OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)



![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
